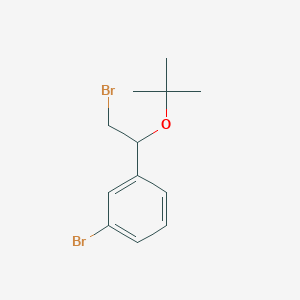

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene is an organic compound with the molecular formula C12H16Br2O. This compound is characterized by the presence of a benzene ring substituted with a bromine atom and a 2-bromo-1-(tert-butoxy)ethyl group. It is a valuable intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene typically involves the bromination of 3-(2-bromo-1-(tert-butoxy)ethyl)benzene. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding phenol derivative.

Scientific Research Applications

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Medicinal Chemistry: Researchers utilize this compound in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways or receptors.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene in chemical reactions involves the interaction of its bromine atoms with nucleophiles or electrophiles. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached. This results in the formation of new carbon-nucleophile bonds and the release of bromide ions .

In oxidation reactions, the compound undergoes electron transfer processes where the bromine atoms or the tert-butoxy group are oxidized to higher oxidation states, leading to the formation of new functional groups such as alcohols or carboxylic acids .

Comparison with Similar Compounds

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene can be compared with other similar compounds, such as:

1-Bromo-2-(tert-butoxymethyl)benzene: This compound has a similar structure but with the tert-butoxy group attached to a different position on the benzene ring.

1-Bromo-4-(tert-butoxy)benzene: Another related compound with the tert-butoxy group attached to the para position relative to the bromine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthetic applications and research.

Biological Activity

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene is a compound of interest in organic chemistry and medicinal research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C₁₂H₁₆Br₂O

- Molecular Weight : 336.06 g/mol

- CAS Number : 1249387-92-5

- Structure : The compound features a bromobenzene ring substituted with a bromoethyl group and a tert-butoxy group, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available bromobenzenes. The tert-butoxy group can be introduced via alkylation reactions, which are crucial for enhancing the compound's solubility and biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of brominated compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study focusing on related brominated compounds highlighted their ability to target specific signaling pathways involved in cancer progression .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. In related studies, brominated benzene derivatives have been shown to inhibit cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes could lead to increased levels of neurotransmitters, thereby enhancing cognitive function .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer effects of various brominated compounds, including those structurally similar to this compound. The results indicated significant cytotoxicity against human cancer cell lines with IC₅₀ values in the low micromolar range. This study underscores the potential of brominated compounds in cancer therapy .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of halogenated organic compounds. The results demonstrated that certain brominated derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on our compound is sparse, the trends observed suggest a promising avenue for further research into its antimicrobial potential .

Properties

Molecular Formula |

C12H16Br2O |

|---|---|

Molecular Weight |

336.06 g/mol |

IUPAC Name |

1-bromo-3-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]benzene |

InChI |

InChI=1S/C12H16Br2O/c1-12(2,3)15-11(8-13)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3 |

InChI Key |

AXTSKNOPEQGKJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(CBr)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.